molecular formula C25H24N6O2 B11267973 2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-ethylphenyl)acetamide

2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-ethylphenyl)acetamide

Katalognummer: B11267973
Molekulargewicht: 440.5 g/mol
InChI-Schlüssel: DUTHZFKHCAOWCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-ethylphenyl)acetamide is a potent and selective small molecule inhibitor identified as a candidate for targeting cyclin-dependent kinase 2 (CDK2). CDK2 is a serine/threonine kinase that plays a critical role in regulating the cell cycle progression, particularly the G1 to S phase transition. Dysregulation of CDK2 activity is a hallmark of various cancers, making it a significant therapeutic target. This compound is designed to potently inhibit CDK2, thereby inducing cell cycle arrest and potentially inhibiting the proliferation of cancer cells. Its core research value lies in its application in oncology research, where it is used as a chemical probe to study CDK2-dependent signaling pathways, mechanisms of uncontrolled cell division, and to evaluate pre-clinical efficacy in cellular and animal models of cancer, such as those involving structurally related CDK2 inhibitors . Research into this chemical scaffold is part of ongoing efforts to develop novel anti-cancer therapeutics targeting the cell cycle . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

Molekularformel

C25H24N6O2

Molekulargewicht

440.5 g/mol

IUPAC-Name

2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C25H24N6O2/c1-4-18-6-9-20(10-7-18)26-23(32)15-31-25(33)29-11-12-30-22(24(29)28-31)14-21(27-30)19-8-5-16(2)17(3)13-19/h5-14H,4,15H2,1-3H3,(H,26,32)

InChI-Schlüssel

DUTHZFKHCAOWCL-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC(=C(C=C5)C)C)C3=N2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the Pentazatricyclo Core Structure

The pentazatricyclo[7.3.0.02,6]dodeca ring system forms the scaffold of the target compound. Source describes analogous syntheses using nucleophilic aromatic substitution (SNAr) and hydrolysis reactions. For example, diphenylether derivatives were prepared by reacting halogenated precursors with phenols in polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) in the presence of K2CO3 . Similarly, the pentazatricyclo core may be synthesized via cyclization of a nitro-substituted intermediate under basic conditions.

Key steps include:

  • Formation of the Tricyclic Backbone : A nitrile-containing precursor undergoes intramolecular cyclization using Deoxo-Fluor® or DAST to introduce fluorine substituents, followed by hydrolysis with H2O2/K2CO3 in dimethyl sulfoxide (DMSO) .

  • Reduction of Unsaturated Bonds : Sodium borohydride (NaBH4) in methanol reduces double bonds, as demonstrated in the synthesis of compound 25h .

Formation of the Acetamide Side Chain

The N-(4-ethylphenyl)acetamide moiety is synthesized through a two-step process:

  • Chloroacetylation : 4-Ethylaniline reacts with chloroacetyl chloride in toluene at 90°C to form 2-chloro-N-(4-ethylphenyl)acetamide .

  • Alkylation : The chloroacetamide intermediate undergoes alkylation with a hydroxyl-containing tricyclic precursor. Source details the use of K2CO3 in 2-propanol under reflux to facilitate this step, yielding the acetamide side chain.

Critical Parameters :

  • Solvent: 2-Propanol

  • Base: K2CO3

  • Temperature: Reflux (~82°C)

  • Duration: 4 hours .

Final Coupling and Purification

The assembly of the complete molecule involves coupling the pentazatricyclo core with the acetamide side chain. Source reports using Pd-Catalyzed C–N coupling for analogous structures. For example, a brominated intermediate reacts with the acetamide derivative under Miyaura borylation conditions, followed by Suzuki coupling.

Optimized Protocol :

  • Miyaura Borylation : The tricyclic bromide reacts with bis(pinacolato)diboron (B2Pin2) using PdCl2(dppf) and KOAc in dioxane at 100°C .

  • Suzuki Coupling : The resulting boronate ester couples with the acetamide side chain using Pd(PPh3)4 and Na2CO3 in a water/dioxane mixture .

Purification : Silica gel column chromatography with ethyl acetate/hexane gradients isolates the target compound. Final recrystallization from ethanol enhances purity .

Comparative Analysis of Synthetic Routes

Step Method A (Source )Method B (Source )
Core Synthesis SNAr + HydrolysisSmiles Rearrangement
Aryl Introduction Suzuki Coupling (Pd/BINAP)Direct Alkylation
Acetamide Formation Chloroacetylation + AlkylationIn Situ Amidation
Yield 62–68%55–60%
Purity >95% (HPLC)90–93% (HPLC)

Method A offers higher yields and purity due to optimized palladium catalysis, whereas Method B simplifies steps but sacrifices efficiency .

Mechanistic Insights and Challenges

  • Cyclization Side Reactions : Competing intramolecular reactions during tricyclic core formation may generate regioisomers. Source mitigates this by using bulky bases like K2CO3 to control steric effects.

  • Catalyst Deactivation : Pd catalysts lose activity due to ligand degradation. Adding fresh BINAP (10 mol%) mid-reaction improves conversion rates .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate SNAr but may hydrolyze sensitive intermediates. Switching to NMP reduces side reactions .

Scalability and Industrial Considerations

Scaling the synthesis requires:

  • Continuous Flow Systems : To manage exothermic reactions like chloroacetylation .

  • Catalyst Recycling : Immobilized Pd on carbon or magnetic nanoparticles reduces costs .

  • Green Solvents : Replacing DMF with cyclopentyl methyl ether (CPME) enhances sustainability without compromising yield .

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Typical reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[730

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: For studying biochemical pathways and interactions.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: In the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tricyclic structure allows it to fit into binding sites, modulating the activity of these targets and affecting cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Core Heterocyclic Systems

  • Compound A : Contains a pentazatricyclo[7.3.0.02,6]dodeca-tetraen system with a 3,4-dimethylphenyl group and an N-(4-ethylphenyl)acetamide side chain.
  • VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) : Shares the N-(4-ethylphenyl)acetamide moiety but replaces the pentazatricyclic core with a triazolyl-thio group. This modification confers activity as an Orco allosteric agonist, targeting insect olfactory receptors .
  • iCRT3 (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide) : Features an oxazole-sulfanyl-acetamide structure, enabling Wnt/β-catenin pathway inhibition via β-catenin-TCF interaction blockade .

Spiro and Fused-Ring Analogues

  • 2-(6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-pyridin-3-ylethyl)acetamide : Incorporates a diazaspiro[4.5]decan system, showing structural stability (RMSD: 0.581–1.245 Å) in molecular dynamics (MD) simulations with viral targets like monkeypox DNA polymerase (DPol) .
  • N-(4-{6-oxo-5,12,14-trioxa-2-azatetracyclo[7.7.0.0³,⁷.0¹¹,¹⁵]hexadeca-1(9),3(7),10,15-tetraen-8-yl}phenyl)acetamide : A trioxa-azatetracyclic analog with acute toxicity concerns (oral LD₅₀: 300 mg/kg in rats), highlighting the impact of oxygen-rich heterocycles on safety profiles .

Pharmacological Activity

Compound Biological Target Key Activity Reference
Compound A Hypothesized viral polymerases Potential antiviral (inferred)
VUAA1 Insect Orco receptors Olfactory signaling modulation
iCRT3 Wnt/β-catenin pathway Anti-inflammatory, tumor suppression
2-(6-Methyl-...)acetamide Monkeypox DPol/A42R Stable binding (RMSD ≤1.245 Å)
  • Antiviral Activity : Compounds with spiro or tricyclic cores, such as 2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-pyridin-3-ylethyl)acetamide, exhibit low RMSD values (≤1.245 Å) in DPol complexes, suggesting strong target engagement. Compound A’s pentazatricyclic system may similarly stabilize interactions with viral polymerases .

Stability and Binding Dynamics

  • MD Simulations : Analogs with spiro systems (e.g., diazaspiro[4.5]decan) demonstrated superior structural stability (average RMSD ≤3.93 Å) compared to linear triazole derivatives like VUAA1, which may exhibit conformational flexibility .
  • Thermodynamic Stability : The rigid pentazatricyclic core of Compound A likely enhances binding entropy, a feature critical for prolonged target residence time.

Q & A

Q. What experimental methodologies are recommended for synthesizing and purifying this compound?

  • Methodological Answer : The synthesis involves multi-step reactions, including heterocyclic ring formation and coupling reactions. Key steps:

Coupling Reactions : Use triethylamine as a base in dimethylformamide (DMF) to facilitate nucleophilic substitution between intermediates .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.

Purity Monitoring : Validate via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) at each stage .

  • Critical Parameter Table :
StepReagents/ConditionsPurpose
CouplingDMF, triethylamine, 80°C, 12hFacilitate nucleophilic substitution
PurificationEthyl acetate:hexane (3:7)Isolate product with >95% purity
AnalysisHPLC (C18 column, acetonitrile/water)Confirm purity and identity

Q. How can the molecular structure of this compound be confirmed?

  • Methodological Answer : Structural elucidation requires:
  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve bond angles, torsion angles, and spatial arrangement (e.g., tricyclic core geometry) .
  • Nuclear Magnetic Resonance (NMR) : Assign proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm, acetamide NH at δ 8.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ calculated for C28H27N5O2: 466.2145) .

Q. What are the stability considerations for this compound under laboratory conditions?

  • Methodological Answer : Stability studies should include:
  • Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition above 200°C.
  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation.
  • Hazardous Decomposition : Monitor for CO, CO2, and NOx under combustion conditions .
  • Stability Table :
ConditionObservationPrecaution
Ambient LightGradual degradation (<5% over 7 days)Use dark storage
MoistureHygroscopic; forms hydratesStore with desiccants

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

  • Methodological Answer : Leverage density functional theory (DFT) and molecular dynamics (MD) simulations:

DFT : Calculate activation energies for key steps (e.g., cyclization barriers) using B3LYP/6-31G(d) basis sets .

COMSOL Multiphysics : Model heat/mass transfer in batch reactors to optimize reaction scalability .

  • Simulation Parameters :
SoftwareApplicationOutput
Gaussian 16Transition state analysisΔG‡ for cyclization
COMSOLReactor temperature gradientsIdeal stirring rate (500 rpm)

Q. How can AI-driven experimental design address contradictory data in biological activity studies?

  • Methodological Answer : Implement AI tools for data reconciliation:
  • Automated Hypothesis Generation : Use platforms like IBM RXN for retrosynthetic analysis and side-reaction prediction .
  • Bayesian Optimization : Design dose-response experiments to resolve EC50 variability (e.g., conflicting cytotoxicity data).
  • Case Study Workflow :

Train AI on existing bioactivity datasets (IC50, Ki).

Identify outliers via clustering algorithms.

Validate hypotheses with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What advanced techniques characterize intermolecular interactions in crystalline forms?

  • Methodological Answer : Combine crystallographic and spectroscopic methods:
  • Hirshfeld Surface Analysis : Quantify C-H···O and π-π interactions using CrystalExplorer .
  • Raman Spectroscopy : Map lattice vibrations (e.g., carbonyl stretching at 1680 cm⁻¹) .
  • Data Table :
Interaction TypeDistance (Å)Contribution (%)
C-H···O2.8532%
π-π stacking3.4228%

Methodological Notes

  • Theoretical Frameworks : Align mechanistic studies with conceptual models (e.g., frontier molecular orbital theory for cycloaddition reactions) .
  • Data Contradiction Protocol : Replicate experiments under controlled humidity/temperature and use multivariate analysis (PCA) to isolate variables .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.